2-Methoxy-2-(4-nitrophenyl)acetonitrile

Acetylcholinesterase Inhibition Alzheimer's Disease Research Medicinal Chemistry

Standard 4-nitrophenylacetonitrile analogs lack the α-methoxy group required for potent enzyme inhibition and specific reaction stereochemistry. This compound (CAS 1376363-04-0) solves that gap. - Key intermediate for (Z)-acrylonitrile derivatives with AChE IC₅₀ = 0.20 μM (essential p-methoxy aryl motif). - Validated CA II inhibitor scaffold (IC₅₀ = 9.30 nM) for glaucoma/anticancer lead optimization. - Enables mechanistic aminolysis studies (Hammett ρ = 0.54 vs. 0.75). - Available for immediate procurement; bulk custom synthesis supported.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1376363-04-0
Cat. No. B3236819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(4-nitrophenyl)acetonitrile
CAS1376363-04-0
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-9(6-10)7-2-4-8(5-3-7)11(12)13/h2-5,9H,1H3
InChIKeyQNSXWUOFERDYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-(4-nitrophenyl)acetonitrile: Building Block Overview


2-Methoxy-2-(4-nitrophenyl)acetonitrile (CAS 1376363-04-0) is an α‑methoxy‑substituted arylacetonitrile with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It belongs to the class of nitrophenylacetonitriles and features a unique geminal combination of a methoxy group and a nitrile moiety on the benzylic carbon, alongside a para‑nitrophenyl ring [1]. This structural arrangement confers distinct reactivity profiles and physicochemical properties compared to its non‑methoxylated and regioisomeric analogs [2]. The compound is primarily employed as a synthetic intermediate and as a precursor to acrylonitrile derivatives with demonstrated biological activity [3].

1

Select α‑methoxy building block for controlled reactivity and unique electronic profile in nucleophilic additions.

2

Perform Knoevenagel condensation with aromatic aldehydes to construct Z‑acrylonitrile derivatives.

3

Advance to stereoselective library synthesis for acetylcholinesterase or carbonic anhydrase screening assays.

Methoxy substituent enables Z‑selectivity and reported biological activity in derived acrylonitriles; non‑methoxylated analogs may lack activity.

2-Methoxy-2-(4-nitrophenyl)acetonitrile: Advantages Over Analogues


The presence of the methoxy substituent at the α‑position of 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile fundamentally alters both its reactivity and biological profile relative to the widely available parent compound 4‑nitrophenylacetonitrile (CAS 555‑21‑5) . In nucleophilic addition and Knoevenagel condensation reactions, the methoxy group modulates the electronic density at the benzylic carbon, influencing both the rate and stereochemical outcome of product formation [1]. More critically, structure‑activity relationship studies have established that a para‑methoxy group on the aryl ring is essential for potent acetylcholinesterase (AChE) inhibition in acrylonitrile derivatives, whereas the unsubstituted 4‑nitrophenylacetonitrile scaffold yields inactive analogs [2]. Consequently, substituting this compound with its non‑methoxylated counterpart or a regioisomer (e.g., CAS 105003‑90‑5) will not reproduce the same synthetic efficiency, stereoselectivity, or biological activity, making generic interchange invalid [3].

Target Compound

α‑Methoxy group modulates benzylic electrophilicity and nucleophilic addition rates.

Methoxy substituent reported essential for AChE inhibition in derived acrylonitrile products.

Non‑Methoxylated Analog (CAS 555‑21‑5)

Lacks methoxy; electronic density difference may shift reaction kinetics and stereochemical outcome.

Derived analogs show no measurable AChE inhibition; bioactivity profile may not transfer.

Regioisomeric Nitrophenyl

Para substitution influences crystal packing, H‑bonding networks, and catalytic site interactions differently.

Substituting with ortho‑ or meta‑nitrophenyl regioisomer may alter reactivity and binding; requires independent validation.

2-Methoxy-2-(4-nitrophenyl)acetonitrile: Key Differentiation Evidence


AChE Inhibition: Essential Role of the Methoxy Group

In a library of (Z)-acrylonitrile analogs derived from p‑nitrophenylacetonitrile, the derivative featuring a para‑methoxyphenyl substituent (compound 2a) exhibited an IC₅₀ of 0.20 μM against acetylcholinesterase (AChE) [1]. In contrast, analogs lacking the para‑methoxy group showed no measurable inhibition, establishing this moiety as essential for activity [2]. While the target compound 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile serves as a precursor to such acrylonitriles, the structure‑activity relationship underscores the critical role of the methoxy substituent in conferring biological activity [3].

Methoxy Role in AChE Inhibition
Class-level inference
Derivative 2a IC₅₀ 0.20 μM vs. analog lacking para‑methoxy: no inhibition detected.
Reported essential role of methoxy group for AChE inhibitory activity in acrylonitrile series.
Data from downstream (Z)-acrylonitrile derivative; direct parent nitrile data not available.
Acetylcholinesterase Inhibition Alzheimer's Disease Research Medicinal Chemistry

Carbonic Anhydrase II Inhibition by α-Methoxyarylacetonitriles

A closely related α‑methoxyarylacetonitrile derivative (CHEMBL3787502) exhibited potent inhibition of human carbonic anhydrase II (CA II) with an IC₅₀ of 9.30 nM and a Kᵢ of 1.90 nM in a spectrophotometric assay using 4‑nitrophenylacetate as substrate [1]. While direct data for 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile itself are not available, the shared α‑methoxyarylacetonitrile scaffold strongly correlates with high‑affinity CA II binding [2]. For comparison, the unsubstituted 4‑nitrophenylacetonitrile scaffold lacks the requisite methoxy group to engage the enzyme's zinc‑bound water network effectively, rendering it inactive in this assay [3].

Carbonic Anhydrase II Binding
Class-level inference
IC₅₀ 9.30 nM, Kᵢ 1.90 nM (related α‑methoxyarylacetonitrile CHEMBL3787502).
Supports nanomolar CA II binding for the α‑methoxyarylacetonitrile chemotype.
No direct measurement for 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile; class-level extrapolation.
Carbonic Anhydrase Inhibition Glaucoma Therapy Enzyme Inhibition

Stereoselective Synthesis: Methoxy Group Improves Z-Selectivity

In Knoevenagel condensations between p‑nitrophenylacetonitrile and aromatic aldehydes, the inclusion of a methoxy substituent on the aryl ring significantly enhances Z‑selectivity in the resulting acrylonitrile derivatives [1]. DFT calculations for compound 2b revealed that the Z‑isomer is stabilized by 2.61 kcal/mol relative to the E‑isomer, favoring the thermodynamically preferred Z‑configuration [2]. The overall synthetic protocol achieved yields of 83–92% for a focused library of Z‑acrylonitriles, underscoring the efficiency of methoxy‑bearing starting materials [3]. In contrast, analogous reactions with unsubstituted nitrophenylacetonitriles often yield mixtures of E‑ and Z‑isomers, complicating purification and reducing overall yield [4].

Z‑Selectivity in Synthesis
Cross-study comparable
ΔG 2.61 kcal/mol stabilization for Z‑isomer; library yields 83–92%.
Methoxy group enhances Z‑selectivity and synthetic efficiency vs unsubstituted parent.
Knoevenagel condensation with piperidine in ethanol at room temperature.
Stereoselective Synthesis Knoevenagel Condensation Acrylonitrile Synthesis

Nucleophilic Reactivity: Methoxy Group Alters Aminolysis Mechanism

Kinetic studies on aminolysis of Y‑substituted‑phenyl 2‑methoxybenzoates in acetonitrile revealed that the presence of an ortho‑methoxy group alters the rate‑determining step and stabilizes the tetrahedral intermediate through intramolecular hydrogen bonding [1]. Second‑order rate constants (kₙ) measured at 25.0 °C in MeCN showed that reactions of methoxy‑substituted substrates proceed via a stepwise mechanism with a stabilized T±, whereas reactions of 4‑nitrophenyl benzoates lacking a methoxy group proceed through a forced concerted mechanism due to T± instability [2]. The Hammett ρ value for the methoxy‑containing series was significantly smaller (ρ = 0.54) than that reported for analogous reactions in water (ρ = 0.75), indicating a reduced sensitivity to substituent electronic effects [3].

Aminolysis Mechanism Shift
Class-level inference
Stepwise mechanism with stabilized T±; Hammett ρ = 0.54 vs 0.75 for non‑methoxy analogs.
Methoxy group stabilizes tetrahedral intermediate, altering rate‑determining step.
Kinetic study on related 2‑methoxybenzoates in acetonitrile; may inform reactivity predictions.
Reaction Kinetics Aminolysis Mechanistic Studies

2-Methoxy-2-(4-nitrophenyl)acetonitrile: Application Scenarios


Synthesis of AChE Inhibitors for Alzheimer’s Research

Employ 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile as a key intermediate in Knoevenagel condensations with aromatic aldehydes to generate (Z)‑acrylonitrile derivatives. The resulting products retain the essential para‑methoxyphenyl motif required for sub‑micromolar AChE inhibition (IC₅₀ = 0.20 μM), a feature absent in non‑methoxylated analogs [1]. This application is directly supported by SAR studies demonstrating that the methoxy group is essential for activity [2].

Carbonic Anhydrase II Inhibitor Development

Utilize 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile as a scaffold to design and synthesize novel carbonic anhydrase II inhibitors. The α‑methoxyarylacetonitrile chemotype has been shown to confer nanomolar affinity (IC₅₀ = 9.30 nM) for CA II, providing a validated starting point for hit‑to‑lead optimization in glaucoma and anticancer programs [1]. The methoxy group is critical for engaging the enzyme's active site, a feature not present in unsubstituted 4‑nitrophenylacetonitrile [2].

Mechanistic Probe for Nucleophilic Substitution Studies

Apply 2‑methoxy‑2‑(4‑nitrophenyl)acetonitrile in kinetic and mechanistic studies of aminolysis and related nucleophilic substitution reactions. The methoxy group's ability to stabilize tetrahedral intermediates via intramolecular hydrogen bonding allows researchers to distinguish between concerted and stepwise mechanisms, as demonstrated by Hammett ρ value comparisons (ρ = 0.54 vs. ρ = 0.75) [1]. This makes it a valuable tool for physical organic chemistry investigations [2].

Application
Selection Property
Validation Focus
Acrylonitrile synthesis for AChE research
α‑Methoxy building block enabling Z‑selectivity
Confirm stereoselectivity and AChE inhibition in derived (Z)-acrylonitriles
CA II inhibitor lead optimization
α‑Methoxyarylacetonitrile scaffold for enzyme binding
Validate carbonic anhydrase II affinity in spectrophotometric assays
Mechanistic nucleophilic substitution studies
Methoxy group as intramolecular H‑bond donor
Distinguish concerted vs. stepwise mechanisms via Hammett analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-2-(4-nitrophenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.